
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene core, an acetyl group, an ethyl group, and a trifluoromethanesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Inden-Kerns: Der Inden-Kern kann durch eine Friedel-Crafts-Alkylierungsreaktion synthetisiert werden, bei der eine aromatische Verbindung unter Verwendung eines Alkylhalogenids in Gegenwart eines Lewis-Säure-Katalysators alkyliert wird.
Einführung der Acetylgruppe: Die Acetylgruppe kann durch eine Acetylierungsreaktion unter Verwendung von Essigsäureanhydrid und einem geeigneten Katalysator eingeführt werden.
Ethylierung: Die Ethylgruppe kann durch eine Ethylierungsreaktion unter Verwendung von Ethyliodid und einer Base hinzugefügt werden.
Bildung des Trifluormethansulfonamid-Rests:
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Prozessoptimierung umfassen, um Skalierbarkeit und Kosteneffizienz zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Trifluormethansulfonamidgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Derivaten mit hydrierten funktionellen Gruppen.
Substitution: Bildung von substituierten Derivaten, bei denen neue funktionelle Gruppen den Trifluormethansulfonamid-Rest ersetzen.
Wissenschaftliche Forschungsanwendungen
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Aktivator bestimmter Enzyme, Rezeptoren oder Signalwege wirken. Insbesondere der Trifluormethansulfonamid-Rest kann durch Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit biologischen Molekülen interagieren und die biologische Aktivität der Verbindung beeinflussen.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethanesulfonamide moiety.
Wissenschaftliche Forschungsanwendungen
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The trifluoromethanesulfonamide moiety, in particular, can interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoracetid
- N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluorpropionamid
Einzigartigkeit
N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamid ist aufgrund des Vorhandenseins der Trifluormethansulfonamidgruppe einzigartig, die der Verbindung unterschiedliche chemische und biologische Eigenschaften verleiht. Diese funktionelle Gruppe erhöht die Stabilität, Reaktivität und potenzielle biologische Aktivität der Verbindung im Vergleich zu ähnlichen Verbindungen mit unterschiedlichen Substituenten.
Eigenschaften
Molekularformel |
C14H16F3NO3S |
|---|---|
Molekulargewicht |
335.34 g/mol |
IUPAC-Name |
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C14H16F3NO3S/c1-3-9-4-10-5-12(18-22(20,21)14(15,16)17)6-11(10)7-13(9)8(2)19/h4,7,12,18H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
JWSBPFFTGBHZBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


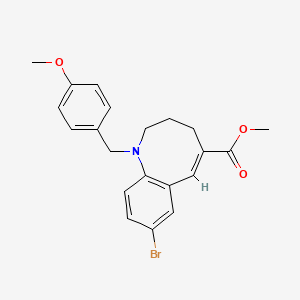
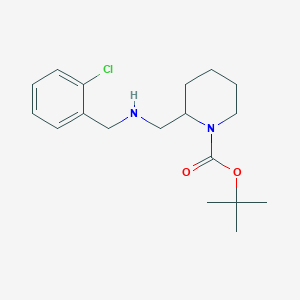
![3-[[4-[[[(1,1-Dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitrobenzoic acid](/img/structure/B11830951.png)

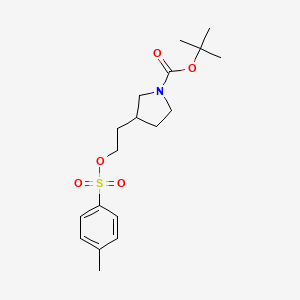

![[(1R,6S)-3-(4-methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11830966.png)
![2-(1-Methoxycyclooctyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11830970.png)
![(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11830973.png)

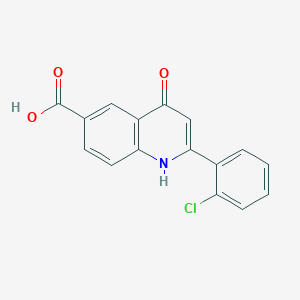
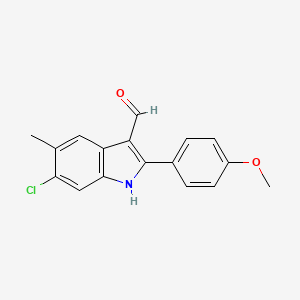

![[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11831020.png)
